molecular formula C18H32BNO4 B6168375 tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate CAS No. 906092-44-2

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

Cat. No.: B6168375
CAS No.: 906092-44-2
M. Wt: 337.3 g/mol
InChI Key: QMCLXCUSJRJWGZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a boronic ester group and a piperidine ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate typically involves the following steps:

  • Boronic Acid Formation: : The starting material, a suitable boronic acid, is reacted with a diol under acidic conditions to form the boronic ester.

  • Piperidine Derivative Synthesis: : The piperidine ring is synthesized through a series of reactions involving the formation of an amine group followed by cyclization.

  • Esterification: : The final step involves the esterification of the piperidine derivative with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Alcohols, ketones, and carboxylic acids.

  • Reduction: : Amines and amides.

  • Substitution: : Various boronic acid derivatives and piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate: finds applications in several fields:

  • Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is utilized in biochemical assays and as a reagent in molecular biology research.

  • Medicine: : It serves as a precursor in the development of new drugs and therapeutic agents.

  • Industry: : The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in various biological and chemical processes.

Comparison with Similar Compounds

Tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

These compounds share the boronic ester group but differ in their core structures, leading to variations in their reactivity and applications.

Properties

CAS No.

906092-44-2

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-13(19-23-17(5,6)18(7,8)24-19)14-10-9-11-20(12-14)15(21)22-16(2,3)4/h14H,1,9-12H2,2-8H3

InChI Key

QMCLXCUSJRJWGZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCN(C2)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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